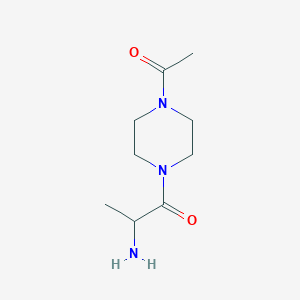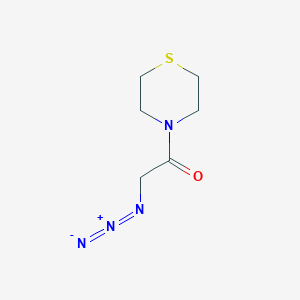
(5-(4-Ethylphenyl)isoxazol-4-yl)methanol
Vue d'ensemble
Description
Chemical Reactions Analysis
Isoxazoles, including “(5-(4-Ethylphenyl)isoxazol-4-yl)methanol”, are known for their synthetic availability and special chemical properties . The presence of the labile N–O bond in the isoxazole ring allows for various transformations, making isoxazoles synthetically useful .Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
Isoxazole rings, such as in “(5-(4-Ethylphenyl)isoxazol-4-yl)methanol”, are a common structural motif in many commercially available drugs . The isoxazole scaffold is particularly significant due to its diverse biological activities, which include anticancer properties, potential as HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activities . This compound can be utilized in the synthesis of novel drug candidates, especially in the realm of anticancer therapeutics.
Eco-Friendly Synthetic Strategies
The development of metal-free synthetic routes for isoxazoles is crucial due to the disadvantages associated with metal-catalyzed reactions, such as high costs and toxicity . “(5-(4-Ethylphenyl)isoxazol-4-yl)methanol” could serve as a starting material or intermediate in creating eco-friendly synthetic pathways for isoxazole derivatives, contributing to greener chemistry practices.
Biological Target Binding
Functionalized isoxazole scaffolds, like “(5-(4-Ethylphenyl)isoxazol-4-yl)methanol”, have the ability to bind to biological targets based on their chemical diversity . This binding capability makes them valuable in the study of biological interactions and the development of target-specific drugs.
Antifungal Applications
Isoxazole derivatives have shown efficacy in antifungal activities. For instance, compounds similar to “(5-(4-Ethylphenyl)isoxazol-4-yl)methanol” have been synthesized and tested for in vitro antifungal activities against various pathogens . This suggests potential applications in developing antifungal agents.
Diversity-Oriented Synthesis
The compound can be used in diversity-oriented synthesis (DOS), which is a strategy aimed at producing a wide array of chemical structures rapidly and efficiently . DOS can lead to the discovery of new molecules with unique biological or chemical properties.
Nanocatalysis
The isoxazole ring is a versatile scaffold that can be functionalized for use in nanocatalysis . “(5-(4-Ethylphenyl)isoxazol-4-yl)methanol” could be employed in the design of catalysts at the nanoscale, which are essential for various industrial chemical processes.
Sensing Applications
Due to the unique electronic properties of isoxazoles, derivatives of “(5-(4-Ethylphenyl)isoxazol-4-yl)methanol” could be explored for use in chemical sensors . These sensors could detect specific biological or chemical substances, with applications ranging from environmental monitoring to medical diagnostics.
Drug Delivery Systems
The isoxazole moiety can be incorporated into drug delivery systems to enhance the delivery of therapeutic agents . Its structural properties might allow for better control over the release of drugs, improving efficacy and reducing side effects.
Orientations Futures
Isoxazoles, including “(5-(4-Ethylphenyl)isoxazol-4-yl)methanol”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They are commonly found in many commercially available drugs and have been the subject of research in medicinal chemistry over the past decades .
Propriétés
IUPAC Name |
[5-(4-ethylphenyl)-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-9-3-5-10(6-4-9)12-11(8-14)7-13-15-12/h3-7,14H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGBOWIDQASGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C=NO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Ethylphenyl)isoxazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



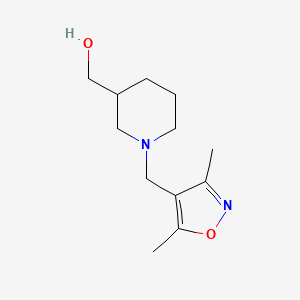

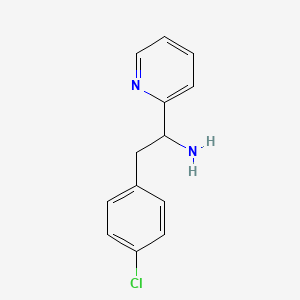
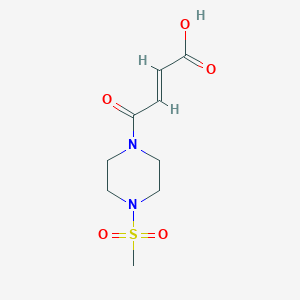
![[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine](/img/structure/B1488351.png)
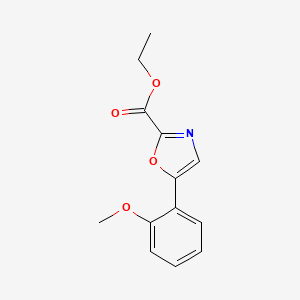
![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate](/img/structure/B1488353.png)
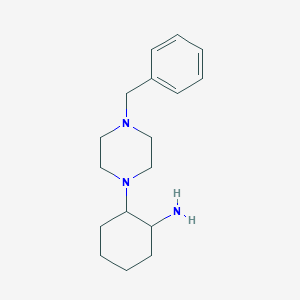

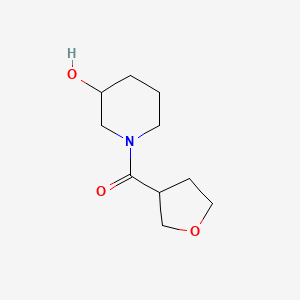
![6-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488362.png)
![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one](/img/structure/B1488363.png)
